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molecular formula C8H9N3 B1267214 (2-Azidoethyl)benzene CAS No. 6926-44-9

(2-Azidoethyl)benzene

Cat. No. B1267214
M. Wt: 147.18 g/mol
InChI Key: DFSGPCZWEQJJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06414173B1

Procedure details

To an argon-blanketed solution of phenylacetic acid (69 mg, 0.51 mmol) in acetonitrile (3 mL) was added bis(trimethylsilyltrifluoroacetamide) (BSTFA, 400 μL, 1.51 mmol) via syringe. The mixture was stirred for 30 min. after which time solvent, unreacted starting material and the reaction by-products were removed at high vacuum. The colorless residue was redissolved in toluene (5 mL) and phenethyl azide (58 mg, 0.39 mmol) then freshly-distilled tri-n-butylphosphine (98 μL, 0.39 mmol) were added via syringe. While nitrogen evolution was still progressing, p-nitrophenol (55 mg, 0.40 mmol) was added in one portion, imparting a bright yellow color to the solution. The reaction was stirred at 65° C. for 48 h. The reaction mixture was partitioned between satd Na2CO3 solution and ethyl acetate. The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo to give a yellow oil that was purified by flash chromatography (1:1 EtOAc/hexane) to yield 91 mg (98%) of the title compound as a white powder (mp 91-92° C., lit. mp 91-93° C.). Spectral data were identical to those reported in the literature.
Quantity
69 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis(trimethylsilyltrifluoroacetamide)
Quantity
400 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
58 mg
Type
reactant
Reaction Step Two
Quantity
98 μL
Type
reactant
Reaction Step Two
Quantity
55 mg
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11]([N:19]=[N+]=[N-])[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(P(CCCC)CCCC)CCC.C1C([N+]([O-])=O)=CC=C(O)C=1>C(#N)C>[CH2:11]([NH:19][C:8](=[O:10])[CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
69 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
bis(trimethylsilyltrifluoroacetamide)
Quantity
400 μL
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
58 mg
Type
reactant
Smiles
C(CC1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
98 μL
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Step Three
Name
Quantity
55 mg
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min. after which time solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction by-products were removed at high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The colorless residue was redissolved in toluene (5 mL)
STIRRING
Type
STIRRING
Details
The reaction was stirred at 65° C. for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between satd Na2CO3 solution and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (1:1 EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC1=CC=CC=C1)NC(CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 91 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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